N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a chlorinated benzoxazine ring, and a phenylsulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step processes. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of 5-bromo-benzo[1,3]dioxole with appropriate reagents such as PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures.
Introduction of the Benzoxazine Ring: The benzoxazine ring can be synthesized through cyclization reactions involving suitable precursors and catalysts.
Chlorination and Sulfonylation: Chlorination is achieved using reagents like NBS (N-bromosuccinimide) in DMF (dimethylformamide) at low temperatures, followed by sulfonylation using phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Common Reagents and Conditions
Oxidation: H2O2 in aqueous or organic solvents at moderate temperatures.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents such as DMF or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The phenylsulfonyl group enhances its binding affinity and specificity towards tubulin .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound shares the benzodioxole moiety but lacks the benzoxazine and phenylsulfonyl groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have similar structural motifs and are studied for their anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of benzodioxole, chlorinated benzoxazine, and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a therapeutic agent and a versatile chemical intermediate .
Properties
Molecular Formula |
C23H19ClN2O6S |
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Molecular Weight |
486.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O6S/c24-16-7-9-19-18(11-16)26(33(28,29)17-4-2-1-3-5-17)13-22(32-19)23(27)25-12-15-6-8-20-21(10-15)31-14-30-20/h1-11,22H,12-14H2,(H,25,27) |
InChI Key |
WEUFZZAOEQKMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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